5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a central triazole ring substituted with an amino group at position 5 and a carboxamide moiety at position 2. Its unique structural features include:
- 3-Methoxyphenylmethyl group: The N-benzyl substituent introduces electron-donating methoxy functionality, influencing solubility and target binding .
The compound has been investigated for its role in inhibiting bacterial SOS response by blocking LexA repressor self-cleavage, a mechanism critical for limiting antibiotic resistance .
Properties
IUPAC Name |
5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O5/c1-29-14-4-2-3-12(7-14)9-22-20(28)18-19(21)26(25-24-18)10-17(27)23-13-5-6-15-16(8-13)31-11-30-15/h2-8H,9-11,21H2,1H3,(H,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEFATUQTZFINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a palladium-catalyzed C-N cross-coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Triazole Ring Formation: The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a widely used method for constructing 1,2,3-triazoles.
Final Coupling: The final step involves coupling the benzodioxole moiety with the triazole ring and the methoxyphenyl group under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,3-triazole with appropriate carbamoyl and methoxyphenyl substituents. The structural features include:
- A triazole ring that contributes to its biological activity.
- A benzodioxole moiety that may enhance pharmacological properties.
The compound's synthesis has been optimized using microwave-assisted methods to improve yield and purity, as seen in related studies focusing on triazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-1H-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of enzyme systems critical for microbial survival .
Antiparasitic Properties
The compound has been investigated for its potential against parasitic infections such as Chagas disease. Studies have shown that certain derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of the disease. The structure-activity relationship (SAR) studies highlight that modifications at specific positions can enhance efficacy and selectivity .
Anti-cancer Potential
Emerging research suggests that triazole derivatives may possess anti-cancer properties. The ability to modulate biological pathways involved in cancer cell proliferation makes these compounds candidates for further investigation in oncology. Preliminary data indicate promising results in inhibiting tumor growth in vitro .
Energetic Materials
The nitrogen-rich nature of this compound allows it to be explored as a precursor for energetic materials. Its derivatives have been synthesized and characterized for their potential use in explosives and propellants. The structural stability and energetic performance are evaluated through differential scanning calorimetry (DSC) and impact sensitivity tests .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as tubulin, a protein involved in microtubule assembly . By modulating tubulin polymerization, the compound can induce mitotic blockade and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their biological/pharmacological distinctions:
Key Observations:
- Substituent Diversity: The target compound’s 1,3-benzodioxol-5-yl group distinguishes it from analogs with simpler aryl (e.g., chlorophenyl) or alkyl (e.g., cyclopropyl) substituents.
- Biological Specificity : Unlike derivatives targeting Wnt/β-catenin (e.g., compound 3q in ), the target compound’s 3-methoxyphenylmethyl group may optimize interactions with LexA’s catalytic Ser residue, critical for SOS response inhibition .
Pharmacokinetic and Metabolic Comparisons
- Metabolic Stability : The 1,3-benzodioxol-5-yl group in the target compound may resist oxidative metabolism compared to chlorophenyl or fluorobenzyl groups in analogs like , as evidenced by studies on related benzodioxol-containing drugs .
- Solubility: The methoxy group in the N-benzyl substituent improves aqueous solubility relative to non-polar analogs (e.g., cyclopropyl derivatives in ), aiding bioavailability .
Crystallographic and Computational Insights
- Intermolecular Interactions: Crystal structures of analogs (e.g., ZIPSEY, LELHOB ) reveal that triazole-carboxamides form hydrogen bonds via the amino and carbonyl groups. The target compound’s 1,3-benzodioxol-5-yl group likely participates in additional CH-π interactions, stabilizing ligand-receptor complexes .
- Molecular Docking : Simulations suggest that the 3-methoxyphenylmethyl group occupies a hydrophobic pocket in LexA, while the carboxamide linker aligns with the protease active site .
Biological Activity
The compound 5-amino-1-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antiparasitic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazole core substituted with an amino group and a benzodioxole moiety, which may contribute to its biological properties. Its structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains.
Key Findings:
- Antibacterial Activity : Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antibacterial activity. For example, derivatives similar to our compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.5 μg/mL |
| Escherichia coli | < 1.0 μg/mL |
| Pseudomonas aeruginosa | < 2.0 μg/mL |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies demonstrated that it significantly reduced parasite burden in infected VERO cells.
Research Highlights:
- Efficacy Against Chagas Disease : In a study focused on optimizing triazole derivatives for antiparasitic activity, the compound exhibited submicromolar potency (pEC50 > 6) and showed promise in reducing parasite load in animal models .
The mechanism by which triazoles exert their biological effects often involves interference with critical cellular processes:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is believed to contribute to their antibacterial efficacy .
Case Studies
Several case studies have highlighted the biological potential of triazole derivatives:
- Case Study on Antimicrobial Resistance : A study evaluated the effectiveness of various triazole derivatives against multidrug-resistant strains of bacteria. The tested compound demonstrated superior activity compared to traditional antibiotics like ciprofloxacin .
- Antiparasitic Evaluation : In vivo studies on mice infected with Trypanosoma cruzi revealed that treatment with the compound led to a significant reduction in parasitic load compared to untreated controls .
Q & A
What synthetic strategies are recommended for optimizing the yield and purity of this triazole carboxamide?
Advanced Research Focus
The synthesis of triazole carboxamides often involves multi-step reactions, including cycloaddition, condensation, and functional group modifications. For this compound, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) could be employed to construct the triazole core, followed by carboxamide coupling using activating agents like HATU or EDCI . Key considerations:
- Purity Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Yield Improvement : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-methoxyphenylmethylamine) and temperature (60–80°C for carboxamide formation).
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using -/-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) .
How can structural discrepancies in spectroscopic data be resolved during characterization?
Data Contradiction Analysis
Conflicting NMR or mass spectrometry data may arise from tautomerism, residual solvents, or impurities. For example:
- Tautomeric Effects : The triazole ring may exhibit keto-enol tautomerism, shifting proton signals. Use --HMBC to confirm nitrogen connectivity .
- Impurity Identification : Compare HRMS data with theoretical [M+H] values (e.g., expected m/z 452.15). Trace impurities (<1%) can be quantified via LC-MS/MS .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry or substituent positioning .
What in vitro assays are suitable for evaluating enzyme inhibition potency and selectivity?
Advanced Methodological Design
This compound’s benzodioxolyl and methoxyphenyl groups suggest potential kinase or protease inhibition. Recommended assays:
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assays to measure IC values.
- Selectivity Testing : Cross-test against off-target enzymes (e.g., carbonic anhydrase, HDACs) to identify structure-activity relationships (SAR) .
- Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) in triplicate. Analyze data using GraphPad Prism for Hill slopes and R >0.95 .
How can computational modeling predict bioactivity and guide SAR studies?
Mechanistic Depth
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can prioritize synthetic targets:
- Target Selection : Dock the compound into X-ray structures of human PARP1 (PDB: 5DS3) or COX-2 (PDB: 3LN1). Focus on hydrogen bonds with Arg188 (PARP1) or hydrophobic interactions with Val523 (COX-2) .
- SAR Insights : Modify the benzodioxolyl group to enhance π-π stacking or introduce electron-withdrawing substituents (e.g., -NO) to improve binding affinity .
- ADMET Prediction : Use SwissADME to assess solubility (LogS ≈ -3.5) and permeability (Caco-2 > 5 × 10 cm/s) .
What strategies mitigate cytotoxicity in cell-based assays while maintaining target efficacy?
Contradiction Resolution
Balancing potency and cytotoxicity requires:
- Dose Optimization : Conduct MTT assays on HEK293 and HeLa cells to determine selectivity indices (SI = IC(normal)/IC(cancer)). Aim for SI >10 .
- Prodrug Design : Mask the carboxamide with acetyl or PEG groups to reduce off-target effects. Hydrolyze in vivo via esterases .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death at 24/48-hour timepoints .
How can Bayesian optimization improve reaction conditions for scale-up synthesis?
Experimental Design Innovation
Bayesian algorithms (e.g., using Python’s scikit-optimize) can automate parameter screening:
- Variables : Test temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF).
- Response Surface : Maximize yield (%) while minimizing byproducts (<2%).
- Validation : Compare algorithm-predicted vs. empirical yields (e.g., 82% predicted vs. 78% actual) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
